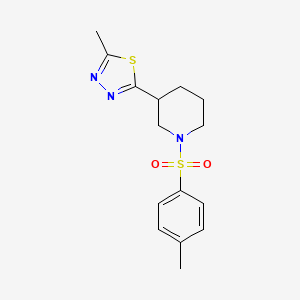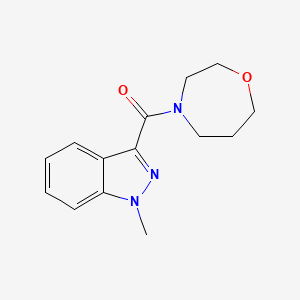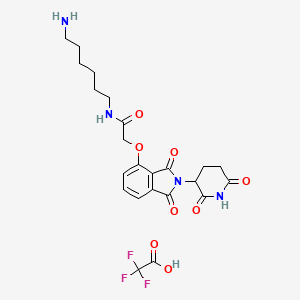![molecular formula C18H14ClFN6 B2905213 N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-64-3](/img/structure/B2905213.png)
N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity and their inhibitory activity on EGFR/ErbB2 receptor tyrosine kinases .
Synthesis Analysis
The synthesis of similar compounds involves reacting the 4-chloropyrazolo[3,4-d]pyrimidine with hydrazine hydrate in ethanol . This reaction yields a hydrazinyl derivative in good yield .Molecular Structure Analysis
The IR spectrum of the synthesized compound shows two absorption bands at the range 3309 – 3120 cm −1, indicating the presence of both NH and NH 2 groups .Chemical Reactions Analysis
The compound has been evaluated for its anticancer activity against 60 human tumor cell lines . It has shown potent anti-proliferative activity against certain cell lines .Physical And Chemical Properties Analysis
The compound has a melting point of over 300°C . The IR spectrum shows absorption bands at 3392–3215 cm −1 (2 NH 2 str), 3001 (CH aromatic str), 2962, 2927, 2854 (CH aliphatic str), 1593, 1560, 1508 (C=N, C=C aromatic str) .Scientific Research Applications
Synthesis and Characterization
- The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including those structurally related to the specified compound, typically involves multi-step chemical reactions, including aza-Wittig and annulation reactions, to achieve the desired molecular architecture. These compounds are characterized using techniques such as IR, 1H NMR, 13C NMR, LC-MS, and elemental analysis, confirming their complex structures and the presence of specific functional groups that contribute to their unique properties (Luo et al., 2017).
Material Science Applications
- Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potential applications in material science, particularly in the development of novel polymeric materials with enhanced thermal and optical properties. For example, compounds containing heterocyclic groups like pyridine have been synthesized and incorporated into polyimides, resulting in materials with high thermal stability, good solubility in organic solvents, and distinctive optical properties due to the presence of fluorescent groups (Wang et al., 2008).
Biomedical Research
- In the realm of biomedical research, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential biological activities. Studies have demonstrated that certain derivatives exhibit promising anti-inflammatory, antimicrobial, and anticancer properties, highlighting their potential as therapeutic agents. For instance, compounds with specific substitutions have shown significant larvicidal activity and potential for development into new anti-inflammatory and analgesic agents (Gorle et al., 2016).
Mechanism of Action
Target of Action
The primary targets of N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are currently unknown. This compound belongs to the class of pyrimido[4,5-d]pyrimidines , which are known to have a wide range of biological applications . .
Mode of Action
It can be inferred from the structure that it might interact with its targets through hydrogen bonding and hydrophobic interactions, given the presence of aromatic rings and nitrogen atoms in its structure .
Biochemical Pathways
Pyrimido[4,5-d]pyrimidines, the class of compounds to which it belongs, are known to have diverse biological applications , suggesting that they may interact with multiple biochemical pathways.
properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN6/c1-26-17-15(10-21-26)16(22-13-6-2-11(19)3-7-13)24-18(25-17)23-14-8-4-12(20)5-9-14/h2-10H,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSHQGZOKALGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1H-benzo[d]imidazol-2-yl)methyl)aniline dihydrochloride](/img/structure/B2905131.png)
![9-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2905133.png)

![3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2905137.png)



![1-(2,4-dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2905144.png)
![2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2905147.png)



![N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide](/img/structure/B2905153.png)